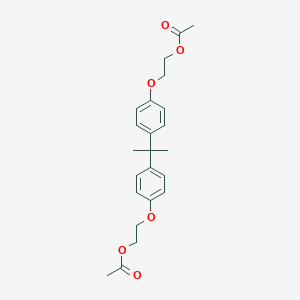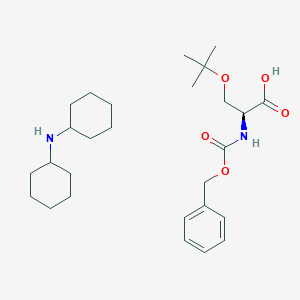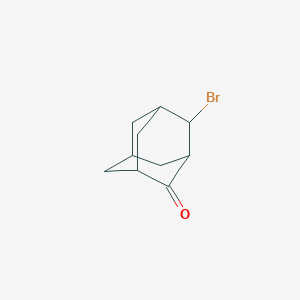
4-Bromo-2-adamantanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-adamantanone is a chemical compound that is widely used in scientific research. It is a derivative of adamantane, which is a bicyclic hydrocarbon that has unique structural and physical properties. The synthesis of 4-Bromo-2-adamantanone is relatively simple, and it can be produced in large quantities for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-adamantanone is not well understood. However, it is believed to act as an electrophile, which can react with nucleophiles in various chemical reactions. The bromine atom on the molecule is highly reactive and can undergo substitution reactions with other nucleophiles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-adamantanone. However, it is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled. Therefore, appropriate safety precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Bromo-2-adamantanone in lab experiments is its ease of synthesis. It can be produced in large quantities and is relatively inexpensive. Additionally, it can be used as a building block in the synthesis of various organic compounds. However, one limitation of using 4-Bromo-2-adamantanone is its limited solubility in common solvents. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Bromo-2-adamantanone in scientific research. One area of interest is the development of new organic compounds for pharmaceutical and agrochemical applications. Additionally, the use of 4-Bromo-2-adamantanone in carbon-carbon bond formation reactions is an area of active research. Furthermore, the development of new synthesis methods for 4-Bromo-2-adamantanone could lead to more efficient and cost-effective production.
Méthodes De Synthèse
4-Bromo-2-adamantanone can be synthesized by reacting adamantanone with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields a high purity product. The synthesis process is simple and can be easily scaled up for large-scale production. The purity of the product can be further enhanced by recrystallization.
Applications De Recherche Scientifique
4-Bromo-2-adamantanone has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions, such as the formation of carbon-carbon bonds. Additionally, 4-Bromo-2-adamantanone is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
19213-98-0 |
|---|---|
Nom du produit |
4-Bromo-2-adamantanone |
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
4-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
Clé InChI |
FTYOJSPBIJRJOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
SMILES canonique |
C1C2CC3CC1C(C(C2)C3=O)Br |
Synonymes |
4-Bromo-2-adamantanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



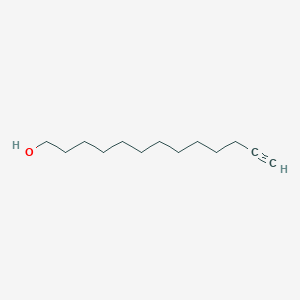
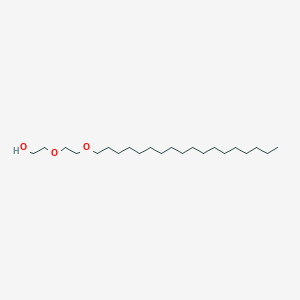

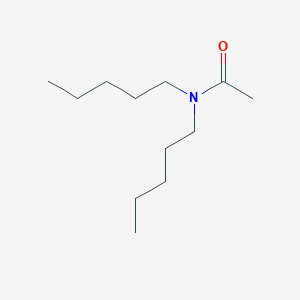
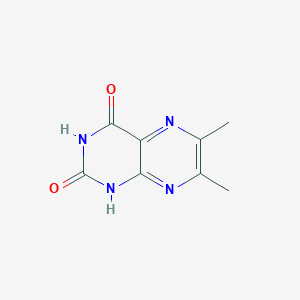
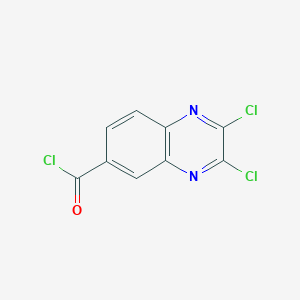
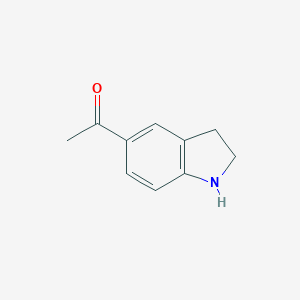
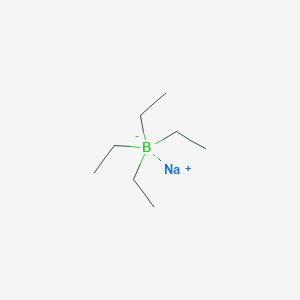
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
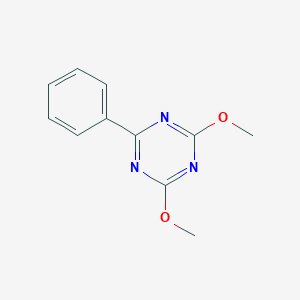

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
